molecular formula C47H52KN7O7S2 B12380503 Sulfo-Cy7 tetrazine

Sulfo-Cy7 tetrazine

Cat. No.: B12380503
M. Wt: 930.2 g/mol
InChI Key: LCGATPHNTMXJNS-UHFFFAOYSA-M
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Description

Sulfo-Cy7 tetrazine is a near-infrared, water-soluble fluorophore. . This compound is widely used in bioorthogonal chemistry due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Sulfo-Cy7 tetrazine is synthesized through a series of chemical reactions that involve the incorporation of a methyltetrazine group into the Cy7 fluorophore. The synthesis typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is typically produced in solid form and can be dissolved in solvents like DMF, DMSO, and water for various applications .

Chemical Reactions Analysis

Types of Reactions

Sulfo-Cy7 tetrazine primarily undergoes bioorthogonal reactions, specifically the inverse electron-demand Diels-Alder (iEDDA) reaction with strained alkenes such as trans-cyclooctene. This reaction is highly selective and efficient, making it ideal for bioconjugation applications .

Common Reagents and Conditions

Major Products

The major product of the reaction between this compound and trans-cyclooctene is a stable conjugate that retains the fluorescent properties of the Cy7 fluorophore .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Sulfo-Cy7 tetrazine involves its bioorthogonal reaction with strained alkenes. The methyltetrazine group reacts with trans-cyclooctene through the iEDDA reaction, forming a stable conjugate. This reaction is highly specific and does not interfere with other biological processes, making it ideal for in vivo applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Sulfo-Cy7 tetrazine is unique due to its combination of near-infrared fluorescence and the methyltetrazine group, which allows for rapid and efficient bioorthogonal reactions. Its water solubility and high fluorescence quantum yield make it particularly suitable for in vivo imaging and other biological applications .

Properties

Molecular Formula

C47H52KN7O7S2

Molecular Weight

930.2 g/mol

IUPAC Name

potassium;(2Z)-3,3-dimethyl-1-[6-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-6-oxohexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate

InChI

InChI=1S/C47H53N7O7S2.K/c1-31-49-51-45(52-50-31)35-18-14-34(15-19-35)30-48-44(55)13-8-7-9-26-54-41-23-21-37(63(59,60)61)29-39(41)47(4,5)43(54)25-17-33-12-10-11-32(27-33)16-24-42-46(2,3)38-28-36(62(56,57)58)20-22-40(38)53(42)6;/h14-25,27-29H,7-13,26,30H2,1-6H3,(H2-,48,55,56,57,58,59,60,61);/q;+1/p-1

InChI Key

LCGATPHNTMXJNS-UHFFFAOYSA-M

Isomeric SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN\3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(/C3=C/C=C/5\CCCC(=C5)/C=C/C6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+]

Canonical SMILES

CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCCCCN3C4=C(C=C(C=C4)S(=O)(=O)[O-])C(C3=CC=C5CCCC(=C5)C=CC6=[N+](C7=C(C6(C)C)C=C(C=C7)S(=O)(=O)[O-])C)(C)C.[K+]

Origin of Product

United States

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